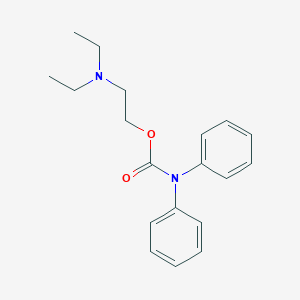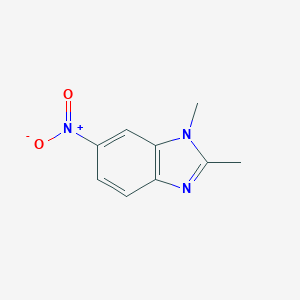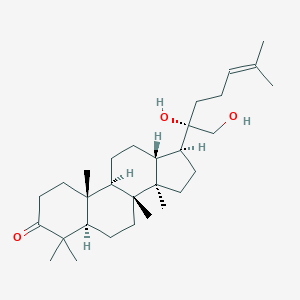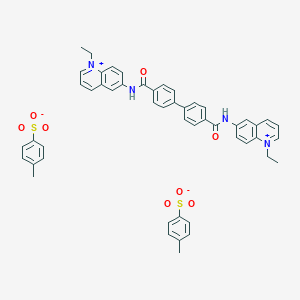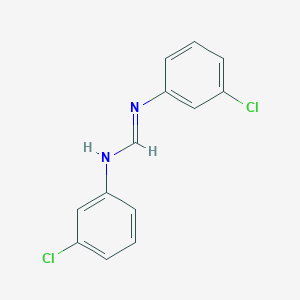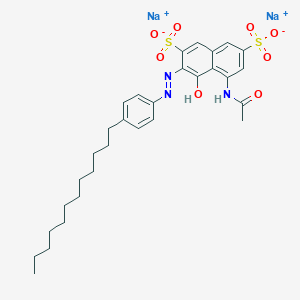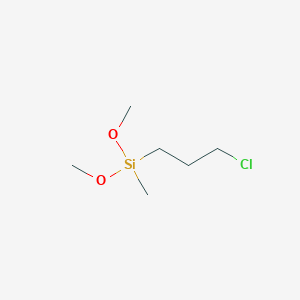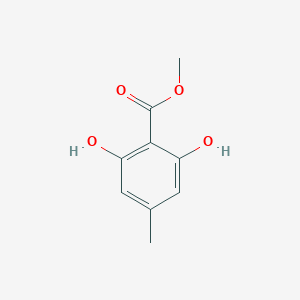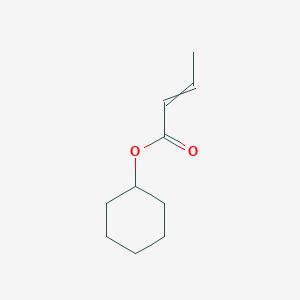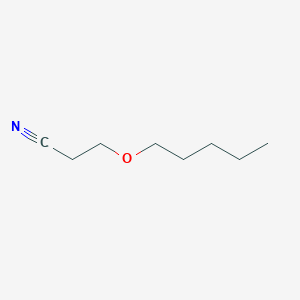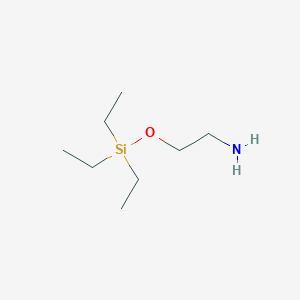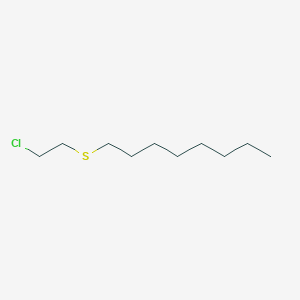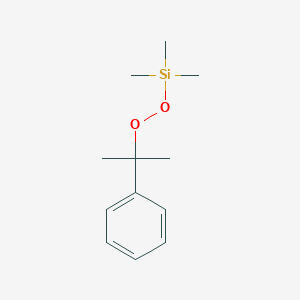
Cumyl trimethylsilyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cumyl trimethylsilyl peroxide (CTMSP) is a powerful organic peroxide that has been widely used in various fields of chemistry and biochemistry. It is a colorless, oily liquid that is highly reactive and unstable. CTMSP has been used as a radical initiator in polymerization reactions, as a crosslinking agent in the synthesis of elastomers and plastics, and as a reagent in organic synthesis.
Mécanisme D'action
Cumyl trimethylsilyl peroxide is a powerful radical initiator that can initiate free radical polymerization reactions. It can abstract hydrogen atoms from organic molecules to form free radicals. These free radicals can then react with other molecules to form polymer chains. Cumyl trimethylsilyl peroxide can also act as a crosslinking agent by reacting with organic molecules to form covalent bonds.
Effets Biochimiques Et Physiologiques
Cumyl trimethylsilyl peroxide is highly reactive and can cause skin and eye irritation. It can also cause respiratory problems if inhaled. Cumyl trimethylsilyl peroxide is not intended for human consumption and should be handled with care in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cumyl trimethylsilyl peroxide in lab experiments include its high reactivity and ability to initiate free radical polymerization reactions. However, Cumyl trimethylsilyl peroxide is highly unstable and can be dangerous if not handled properly. It requires careful handling and storage to prevent explosions and other accidents.
Orientations Futures
There are several future directions for the use of Cumyl trimethylsilyl peroxide in scientific research. One potential application is in the synthesis of new polymers and materials. Cumyl trimethylsilyl peroxide could also be used in the development of new organic compounds and drugs. Further research is needed to explore these and other potential applications of Cumyl trimethylsilyl peroxide in scientific research.
Méthodes De Synthèse
Cumyl trimethylsilyl peroxide can be synthesized by reacting cumene hydroperoxide (CHP) with trimethylsilyl chloride (TMSCl) in the presence of a catalyst such as aluminum chloride. The reaction takes place in anhydrous conditions and requires careful handling due to the explosive nature of the reactants and products.
Applications De Recherche Scientifique
Cumyl trimethylsilyl peroxide has been widely used in scientific research as a radical initiator in polymerization reactions. It has been used in the synthesis of polyethylene, polystyrene, and other polymers. Cumyl trimethylsilyl peroxide has also been used as a crosslinking agent in the synthesis of elastomers and plastics. In addition, Cumyl trimethylsilyl peroxide has been used as a reagent in organic synthesis. It has been used in the synthesis of epoxides, alcohols, and other organic compounds.
Propriétés
Numéro CAS |
18057-16-4 |
|---|---|
Nom du produit |
Cumyl trimethylsilyl peroxide |
Formule moléculaire |
C12H20O2Si |
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
trimethyl(2-phenylpropan-2-ylperoxy)silane |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,13-14-15(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clé InChI |
GDLVNFLVQZLITO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C |
SMILES canonique |
CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C |
Synonymes |
cumylperoxytrimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

